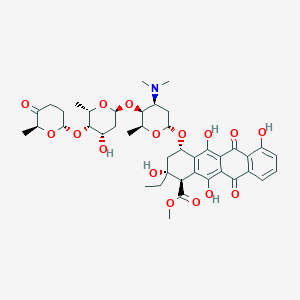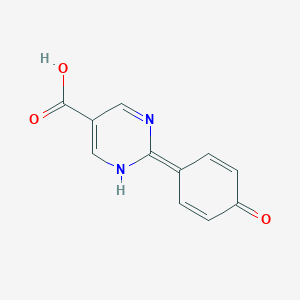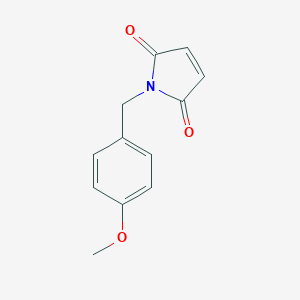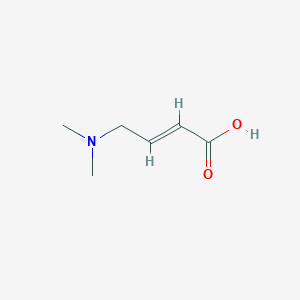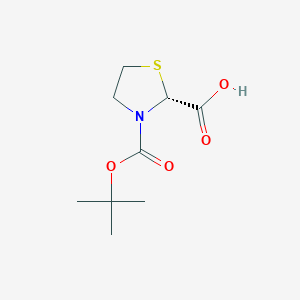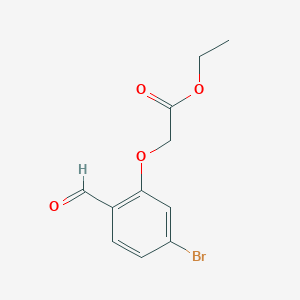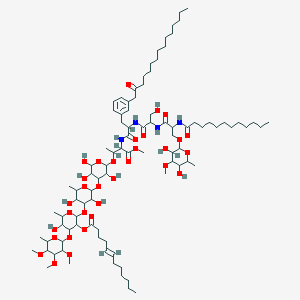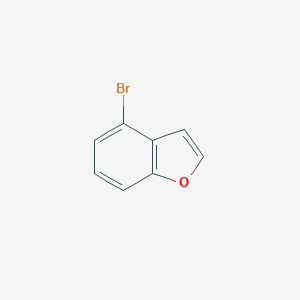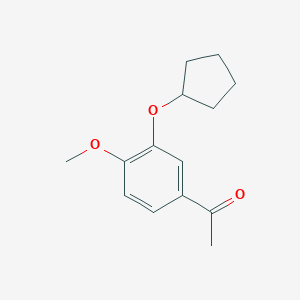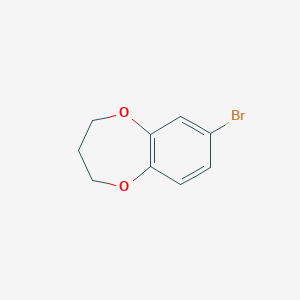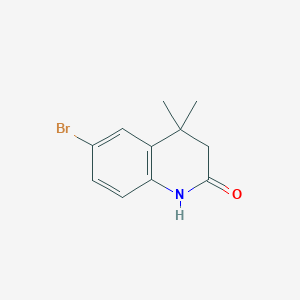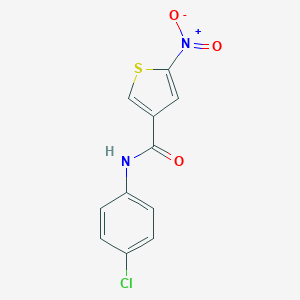
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Overview
Description
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a carboxamide group attached to a 4-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloroaniline, 5-nitrothiophene-2-carboxylic acid, and suitable coupling reagents.
Coupling Reaction: The carboxylic acid group of 5-nitrothiophene-2-carboxylic acid is activated using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form an active ester intermediate.
Amide Formation: The activated ester reacts with 4-chloroaniline to form the desired N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide under mild conditions, typically in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide can undergo reduction reactions to form amino derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., LiAlH4) for reducing the nitro group.
Electrophilic Substitution: Halogenating agents or nitrating agents for functionalizing the thiophene ring.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) for amide bond cleavage.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Thiophenes: Resulting from electrophilic substitution reactions.
Carboxylic Acids and Amines: Products of amide hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine:
Pharmaceutical Development: Explored for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring and the carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-5-nitro-2-thiophenecarboxamide: Similar structure but with different substitution patterns on the thiophene ring.
N-(4-Chlorophenyl)-3-nitro-5-thiophenecarboxamide: Another isomer with the nitro group in a different position.
N-(4-Chlorophenyl)-5-nitro-3-furancarboxamide: A related compound with a furan ring instead of a thiophene ring.
Uniqueness: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYJFGVTQZQYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163488 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146795-38-2 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146795382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZE4H1DEK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


